1H-Indole, 1-dodecyl-
Description
Academic Significance of N-Alkylated Indole (B1671886) Scaffolds in Modern Chemistry
The indole nucleus is a prominent feature in a vast number of natural products and synthetic compounds with a wide array of biological activities. researchgate.netresearchgate.net Consequently, it is often referred to as a "privileged scaffold" in medicinal chemistry. nih.gov The derivatization of the indole core, particularly at the nitrogen atom to form N-alkylated indoles, is a key strategy in drug discovery and development. mdpi.com
N-alkylated indole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including:
Anticancer properties nih.gov
Antimicrobial and antifungal activities researchgate.net
Antiviral effects researchgate.net
Anti-inflammatory potential nih.gov
The introduction of an alkyl chain at the N1-position of the indole ring can significantly modulate the biological activity of the parent compound. This is often attributed to changes in lipophilicity, which can affect the molecule's ability to cross cell membranes and interact with biological targets. nih.gov The versatility of synthetic methods to introduce a wide variety of alkyl groups allows for the fine-tuning of these properties, making N-alkylated indoles a cornerstone in the design of new therapeutic agents. mdpi.com
Contextualization of 1H-Indole, 1-dodecyl- in Heterocyclic Compound Research
Heterocyclic compounds, which are cyclic compounds containing at least two different elements in the ring, represent a major class of organic molecules. researchgate.netresearchgate.net They are fundamental to the chemistry of life, with heterocyclic rings forming the core of many essential biomolecules, including nucleic acids and numerous vitamins and hormones. The field of heterocyclic chemistry is a vibrant area of research, continually providing new molecules with diverse applications. researchgate.net
1H-Indole, 1-dodecyl- is situated within this extensive field as a specifically functionalized derivative of indole. The presence of the long, non-polar dodecyl chain makes it a subject of interest in research areas where lipophilicity and molecular self-assembly are important. For instance, long-chain N-alkylindoles have been investigated for their potential as:
Corrosion inhibitors: The long alkyl chain can enhance the adsorption of the molecule onto a metal surface, forming a protective layer that inhibits corrosion. researchgate.net
Components in organic electronics: The indole moiety possesses favorable electronic properties, and the alkyl chain can improve solubility in organic solvents and influence the packing of molecules in thin films, which is crucial for the performance of devices like organic light-emitting diodes (OLEDs). nih.govyoutube.com
The study of 1H-Indole, 1-dodecyl- and related long-chain N-alkylated indoles contributes to a deeper understanding of how modifying a well-known heterocyclic scaffold can lead to new materials and molecules with tailored properties for specific advanced applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89590-64-7 |
|---|---|
Molecular Formula |
C20H31N |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-dodecylindole |
InChI |
InChI=1S/C20H31N/c1-2-3-4-5-6-7-8-9-10-13-17-21-18-16-19-14-11-12-15-20(19)21/h11-12,14-16,18H,2-10,13,17H2,1H3 |
InChI Key |
SHOVGCMSECPWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Indole, 1 Dodecyl and Analogous N Alkylindoles
Strategic N-Alkylation Approaches
The introduction of an alkyl substituent onto the nitrogen atom of the indole (B1671886) ring is a fundamental transformation. Various protocols have been developed to achieve this, ranging from direct alkylation to multi-step sequences involving indole precursors.
Direct N-Alkylation Protocols for Indole Derivatives
Direct N-alkylation of the indole nucleus remains a widely employed and efficient method for the synthesis of compounds like 1H-Indole, 1-dodecyl-. These protocols typically involve the deprotonation of the indole N-H followed by reaction with an alkylating agent.
A common and effective method involves the use of a base in a polar aprotic solvent. For instance, the reaction of indole with an alkylating agent such as an alkyl bromide can be carried out using sodium hydride (NaH) in N,N-dimethylformamide (DMF) or potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org The use of polar solvents like DMSO and DMF is crucial for achieving high selectivity for N-alkylation over C-alkylation. rsc.org
Phase-transfer catalysis (PTC) offers a practical and efficient alternative, particularly for long-chain alkylations. This method utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the indole anion, formed in an aqueous basic phase, and the alkyl halide in an organic phase. This approach often leads to high yields of the N-alkylated product under mild conditions. acs.org
Microwave-assisted synthesis has also emerged as a powerful tool to accelerate N-alkylation reactions. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov
| Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield |
| Alkyl Bromide | NaOH / Phase-Transfer Catalyst | Biphasic (e.g., H₂O/Organic) | Room Temperature | High |
| Alkyl Iodide | NaH | DMF | 0 °C to Room Temperature | Good |
| Alkyl Bromide | KOH | DMSO | Room Temperature | High |
| Alkyl Halide | K₂CO₃ or Cs₂CO₃ / TEBAC | Acetonitrile | Room Temperature | Good |
| Alkyl Halide | - | Microwave Irradiation | Varies | Often Improved |
Table 1: Representative Conditions for Direct N-Alkylation of Indoles
Synthesis via Indole Precursors and Derivatization Strategies
In addition to direct alkylation, 1H-Indole, 1-dodecyl- and its analogues can be synthesized through the construction of the indole ring from acyclic precursors that already contain the desired N-alkyl group. Classical indole syntheses can be adapted for this purpose.
The Fischer indole synthesis is a cornerstone in indole chemistry. It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize an N-alkylindole, a suitably N-alkylated phenylhydrazine can be employed as the starting material. This method is versatile and allows for the introduction of various substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. rsc.orgrsc.org
The Bischler-Möhlau indole synthesis provides another route, typically yielding 2-arylindoles. This reaction involves the condensation of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) derivative in the presence of an acid catalyst. By using an N-alkylaniline as the starting material, N-alkylated indoles can be prepared. Although historically plagued by harsh conditions, modern variations have made this method more practical. researchgate.netacs.org
Derivatization strategies can also be employed. For instance, an existing indole can be functionalized at a different position, and this functionality can then be used to introduce the N-alkyl group in a subsequent step.
Metal-Catalyzed Coupling and Functionalization Reactions
The advent of metal-catalyzed reactions has revolutionized the synthesis of complex molecules, and N-alkylindoles are no exception. These methods offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Nickel-Catalyzed Enantioselective C-C Coupling for Chiral N-Alkylindole Adducts
Nickel catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral N-alkylindoles. A notable strategy involves the nickel-catalyzed C-C coupling of N-indolyl-substituted alkenes with various organic halides. This approach allows for the construction of a stereogenic center adjacent to the indole nitrogen.
In a modular protocol, a nickel catalyst, often in the presence of a chiral ligand, facilitates the coupling of N-alkenylindoles with aryl, alkenyl, or alkynyl bromides. This method produces a wide range of chiral N-alkylindole adducts in high yields and with excellent enantioselectivity (up to 97% ee). rsc.orgnih.govnih.gov The reactions typically proceed under mild conditions and exhibit broad functional group tolerance. rsc.org This C-C bond-forming strategy provides a valuable alternative to traditional C-N bond-forming approaches for accessing enantioenriched N-alkylindoles. nih.gov
| Alkene Substrate | Coupling Partner | Catalyst System | Yield | Enantiomeric Excess (ee) |
| N-Vinylindole | Aryl Bromide | NiI₂ / Chiral Ligand | Up to 91% | Up to 97% |
| N-Alkenylindole | Alkenyl Bromide | NiI₂ / Chiral Ligand | Good | High |
| N-Alkenylindole | Alkynyl Bromide | NiI₂ / Chiral Ligand | Good | High |
Table 2: Nickel-Catalyzed Enantioselective Synthesis of Chiral N-Alkylindoles
Palladium-Catalyzed C-H Activation and Cascade Reactions
Palladium catalysis has been extensively utilized for the direct functionalization of C-H bonds in indoles, offering a highly atom-economical approach to elaborate the indole scaffold. These methods can be applied to N-alkylindoles to introduce further complexity.
Palladium catalysts can direct the arylation, alkenylation, or alkylation of indoles at various positions, most commonly at the C2 and C3 positions. The regioselectivity can often be controlled by the choice of directing group on the indole nitrogen or by the reaction conditions. For instance, norbornene-mediated cascade C-H activation has been shown to achieve direct C2-alkylation of free N-H indoles.
Cascade reactions initiated by palladium catalysis provide a powerful means to construct complex polycyclic indole derivatives. These sequences can involve multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity. For example, palladium-catalyzed intramolecular reactions of N-allyl-1H-indole-2-carboxamides can lead to the formation of β-carbolinones or pyrazino[1,2-a]indoles.
Copper-Mediated and Catalyzed Double C-H Activation
Copper catalysis offers a cost-effective and versatile alternative to palladium for the functionalization of indoles. Copper-mediated and catalyzed reactions involving double C-H activation have been developed for the synthesis of complex indole-containing structures.
One notable application is the copper-mediated cross-coupling of indoles with 1,3-azoles. This reaction proceeds through a double C-H activation, where a C-H bond on the indole and a C-H bond on the azole are functionalized to form a new C-C bond. This strategy provides a convergent route to indole-containing biheteroaryls, which are of significant interest in medicinal chemistry. The use of a removable directing group on the indole nitrogen can facilitate this transformation. Furthermore, catalytic versions using atmospheric oxygen as the oxidant have been developed, enhancing the sustainability of the process.
Copper catalysts have also been employed for the N-alkylation of indoles using N-tosylhydrazones as the alkyl source. This method involves a reductive cross-coupling between the indole and the N-tosylhydrazone, providing access to a variety of N-alkylated indoles under relatively mild conditions.
Rhodium(II)-Catalyzed Regioselective C-H Alkylation of N-Alkylindoles
Rhodium(II) carboxylate complexes are highly effective catalysts for the insertion of carbene species into C-H bonds. While the Rh(II)-catalyzed C-H alkylation of N-protected indoles with diazo compounds typically exhibits a strong preference for functionalization at the electron-rich C3 position, the choice of catalyst and substrate can influence regioselectivity. snnu.edu.cnnih.gov
The reaction generally proceeds through the formation of a rhodium-carbene intermediate from a diazo compound. This electrophilic species is then attacked by the nucleophilic indole. For many N-alkylindoles, such as 1,2-dimethylindole, the reaction with α-alkyl-α-diazoesters occurs selectively at the C3 position. nih.gov Studies have shown that catalysts like dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄) can provide α-alkyl-α-indolylacetates in high yield and with excellent enantioselectivity. nih.gov The mechanism is thought to involve the formation of a rhodium-ylide intermediate with oxocarbenium character. nih.gov
In contrast, Rh(III) catalysts have also been explored for the direct C-H alkylation of indoles with diazo compounds, demonstrating high regioselectivity for the C2 position. mdpi.com This highlights the crucial role of the rhodium catalyst's oxidation state and ligand sphere in directing the site of alkylation.
| Catalyst | N-Alkylindole Substrate | Diazo Compound | Solvent | Temp. (°C) | Product Position | Yield (%) | ee (%) | Ref. |
| Rh₂(S-NTTL)₄ | 1,2-dimethylindole | Ethyl 2-diazohexanoate | Toluene | -78 | C3 | 95 | 95 | nih.gov |
| Rh₂(S-PTTL)₄ | 1-methylindole | Ethyl 2-diazobutanoate | Toluene | -78 | C3 | 92 | 90 | nih.gov |
| [Cp*RhCl₂]₂ | N-methylindole | Ethyl diazoacetate | 1,2-Dichloroethane | 80 | C2 | 92 | - | mdpi.com |
Site-Selective C-H Functionalization of Indole Cores Bearing N-Alkyl Substituents
Achieving site-selectivity in the C-H functionalization of the indole core is a significant challenge due to the presence of multiple reactive C-H bonds. nih.govnih.gov The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. researchgate.net Consequently, accessing other positions, particularly on the benzene ring (C4, C5, C6, and C7), often requires specialized strategies, such as the installation of directing groups. nih.govnih.govresearchgate.net
Regioselective Functionalization at Indole Ring Positions (e.g., C2, C3, C4, C7)
C2-Functionalization: While C3 is the kinetically favored position for functionalization, C2-alkylation can be achieved through various catalytic systems. Rhodium(III) and Iridium(I) catalysts have been successfully employed for the C2-alkylation of N-alkylindoles. mdpi.com For example, a Rh(III)-catalyzed reaction of N-methylindole with ethyl diazoacetate yields the C2-alkylated product in high yield. mdpi.com Ruthenium-based catalysts, using an N-benzoyl directing group, have also been shown to be highly effective for C2-alkenylation. nih.gov Furthermore, a metal-free approach using a catalytic amount of hydroiodic acid (HI) promotes the regioselective C2-alkylation of 3-alkylindoles with unactivated alkenes. frontiersin.org
C3-Functionalization: The C3 position is the most nucleophilic site, making its functionalization relatively straightforward. Friedel-Crafts alkylation is a classic method, and modern variations utilize heterogeneous catalysts for improved sustainability. For instance, manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have been used to catalyze the C3-benzylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions, showing high regioselectivity and yields. bohrium.comresearchgate.net
C4-Functionalization: Functionalization at the C4 position is considerably more difficult and typically necessitates a directing group strategy. nih.govnih.gov By installing a directing group, such as a pivaloyl group at the C3 position and a di-tert-butylphosphinoyl group on the indole nitrogen, palladium-catalyzed C4-arylation can be achieved. nih.govnih.govresearchgate.net Transition-metal-free methods have also been developed, such as a boron-mediated directed C-H hydroxylation that can lead to C4-hydroxylated indoles. nih.gov
C7-Functionalization: Similar to C4, the C7 position is challenging to access directly. The use of a removable directing group on the indole nitrogen is a common and effective strategy. An N-pivaloyl group has been shown to direct rhodium-catalyzed C-H functionalization specifically to the C7 position for reactions with various coupling partners, including acrylates and α,β-unsaturated ketones. nih.govresearchgate.net This method provides good to excellent yields of C7-alkenylated or C7-alkylated products. nih.gov Iridium catalysts have also been utilized for the C7-selective C-H alkynylation of indolines, which can then be converted to the corresponding C7-alkynylated indoles.
| Position | Catalyst/Reagent | Directing Group | Substrate Example | Product Type | Yield (%) | Ref. |
| C2 | [CpRhCl₂]₂ / AgSbF₆ | Pyridyl | N-Pyridyl-indole | Alkylation | 92 | mdpi.com |
| C3 | MnFe₂O₄ Nanoparticles | None | Indole | Benzylation | up to 99 | bohrium.comresearchgate.net |
| C4 | Pd(OAc)₂ | N-P(O)tBu₂ / C3-Piv | N-P(O)tBu₂-3-pivaloyl-indole | Arylation | N/A | nih.gov |
| C7 | [CpRhCl₂]₂ / AgNTf₂ | N-Pivaloyl | N-Pivaloyl-indole | Alkenylation | 92 | nih.gov |
Annulative Approaches for N-Alkylindoles
Annulative strategies construct the indole ring system from simpler acyclic or cyclic precursors, offering a powerful route to N-alkylindoles. nih.govnih.gov A notable modern approach involves a double C-H functionalization/annulation sequence.
One such method is the [4+1] annulation of N,N-dialkylanilines. nih.govnih.gov This protocol utilizes a tuned N-tert-butyl amidyl radical to achieve site-selective hydrogen atom transfer (HAT) from the N-alkyl group, followed by the addition of a sulfonyl diazo coupling partner. This sequence promotes a highly site-selective homolytic aromatic substitution at the ortho-position of the aniline ring, leading to the formation of the N-alkylindole core. nih.govnih.govresearchgate.net This method is advantageous as it starts from readily available materials and exhibits broad functional group compatibility. nih.gov
Another strategy involves a redox-neutral C-H activation and annulation using a traceless nitroso directing group on an aniline precursor. pkusz.edu.cn A Rh(III)-catalyst system facilitates the reaction with internal acetylenes to generate a diverse range of N-alkyl indoles in good to excellent yields without the need for an external oxidant. pkusz.edu.cn Metal-free cascade annulations have also been developed. For example, 2-alkynyl-N,N-dialkylanilines can undergo an iodine-mediated electrophilic annulation to furnish N-alkyl-3-sulfanylindoles. rsc.org
| Annulation Strategy | Precursor | Catalyst/Reagent | Key Features | Ref. |
| [4+1] Annulation | N,N-Dialkylaniline | N-tBu Amidyl Radical / Sulfonyl Diazo Compound | Double, site-selective C-H functionalization | nih.govnih.gov |
| Redox-Neutral Annulation | N-Nitrosoaniline / Alkyne | [Cp*RhCl₂]₂ | Traceless directing group, no external oxidant | pkusz.edu.cn |
| Cascade Annulation | 2-Alkynyl-N,N-dialkylaniline | I₂ | Metal-free, synthesis of 3-sulfanylindoles | rsc.org |
Green Chemistry Principles in N-Alkylindole Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption while using renewable resources, are increasingly influencing the design of synthetic routes to N-alkylindoles. Key areas of focus include the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation.
Solvent-Free Reaction Conditions for Indole Alkylation
Performing reactions without a solvent minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product purification. Several solvent-free methods for the synthesis and functionalization of indoles have been reported.
A notable example is the direct addition of indole to various aldehydes under neat (solvent-free) conditions at elevated temperatures (e.g., 100 °C). nih.gov This reaction can lead to the formation of bis(indolyl)methanes. The presence of a base like calcium oxide (CaO) was found to be crucial for the reaction with paraformaldehyde, leading to the unexpected synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. nih.gov Similarly, the synthesis of bis-indole derivatives has been achieved by reacting indoles with aldehydes or ketones using a catalytic amount of glacial acetic acid under solvent-free microwave irradiation. jchemlett.com
Nanoparticle catalysis also aligns well with solvent-free conditions. The C3-alkylation of indoles with benzyl alcohols has been efficiently carried out using recyclable manganese ferrite (MnFe₂O₄) nanoparticles as a heterogeneous catalyst at 140 °C without any solvent. bohrium.comresearchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
| Aldehyde Addition | Indole, Dodecanal | None, 100 °C | 3-(1-(1H-indol-3-yl)dodecyl)-1H-indole | nih.gov |
| Aldehyde Addition | Indole, Paraformaldehyde | CaO, 100 °C | 1-[1-(1H-indol-3-yl)methyl]-1H-indole | nih.gov |
| C3-Alkylation | Indole, Benzyl Alcohol | MnFe₂O₄ nanoparticles, KOH, 140 °C | 3-Benzylated Indoles | bohrium.comresearchgate.net |
| Bis-indole Synthesis | Indole, Benzaldehyde | Glacial Acetic Acid, Microwave (140W) | Bis(indolyl)methane | jchemlett.com |
Microwave-Assisted and Nanoparticle-Mediated Syntheses of Indole Derivatives
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and lead to cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been applied to various classical indole syntheses, such as the Fischer, Madelung, and Bischler reactions. nih.govsciforum.netorganic-chemistry.org
For N-alkylation, microwave irradiation provides a simple and efficient route. The N-alkylation of isatin, a related indole derivative, has been achieved with various alkyl halides using potassium carbonate (K₂CO₃) and a few drops of a high-boiling solvent like N,N-dimethylformamide (DMF) under microwave irradiation, significantly outperforming conventional heating. nih.gov Solvent-free microwave-assisted aminoalkylation of indoles has also been reported on acidic alumina. researchgate.net Furthermore, microwave irradiation of 2-alkynylanilines in water, without any added catalysts or reagents, can induce cycloisomerization to form 2-substituted indoles, showcasing a particularly green approach. researchgate.net
Nanoparticle-Mediated Synthesis: Nanoparticles offer high surface-area-to-volume ratios and unique catalytic properties, making them attractive for green synthesis. researchgate.net Magnetic nanoparticles (MNPs), such as manganese ferrite (MnFe₂O₄) and copper ferrite (CuFe₂O₄), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused. bohrium.comresearchgate.net
As mentioned, MnFe₂O₄ nanoparticles effectively catalyze the C3-alkylation of indoles with benzyl alcohols under solvent-free conditions. bohrium.comresearchgate.net Other work has demonstrated the use of lead dodecyl sulfate (B86663) (Pb(DS)₂) nanorods, prepared via mechanochemistry, as an efficient catalyst for the solvent-free synthesis of bis(indolyl)methane derivatives from indole and aldehydes. rsc.orgrsc.org These nanoparticle-based systems often allow for mild reaction conditions, high yields, and excellent product selectivity, embodying key principles of sustainable chemistry. researchgate.net
| Green Method | Catalyst/Conditions | Reaction | Key Advantage | Ref. |
| Microwave | K₂CO₃ / DMF (drops) | N-alkylation of Isatin | Rapid reaction times, high yields | nih.gov |
| Microwave | Water, no catalyst | Cycloisomerization of 2-alkynylanilines | Catalyst-free, green solvent | researchgate.net |
| Nanoparticle | MnFe₂O₄ MNPs | C3-alkylation of indoles | Recyclable catalyst, solvent-free | bohrium.comresearchgate.net |
| Nanoparticle | Pb(DS)₂ nanorods | Bis(indolyl)methane synthesis | Solvent-free, high efficiency | rsc.orgrsc.org |
In Depth Photophysical Investigations of 1h Indole, 1 Dodecyl and Indole Based Chromophores
Fluorescence Spectroscopy and Emission Behavior
The fluorescence properties of indole (B1671886) derivatives are highly sensitive to their molecular structure and surrounding environment. This sensitivity makes them valuable probes and functional components in various scientific and technological fields.
Characterization of Emission Spectra and Quantum Yields
The indole ring system is the foundational element of the amino acid tryptophan, which serves as an intrinsic fluorescent probe in protein studies. The fluorescence of indole and its derivatives, including N-alkylindoles, is characterized by emission spectra that are strongly influenced by substituents on the indole core and the polarity of the solvent. core.ac.uk Generally, the fluorescence emission maximum undergoes a bathochromic (red) shift as the polarity of the solvent increases. core.ac.uk In nonpolar solvents like cyclohexane, the emission spectra of many indoles exhibit a distinct vibrational fine structure, which tends to disappear in more polar solvents such as ethanol. core.ac.uk
The introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical properties. For instance, electron-donating substituents typically cause a bathochromic shift in both absorption and fluorescence spectra. core.ac.uk The quantum yield of fluorescence (Φf), which represents the efficiency of the emission process, is also highly variable. Depending on the specific molecular structure and the solvent medium, the quantum yields of indole-based chromophores can range from low values of 0.04 to as high as 0.71. researchgate.net Some derivatives, like 1H-indole-2,3-dione, may exhibit no fluorescence in aqueous solutions due to aggregation-caused quenching, where molecular aggregation provides non-radiative decay pathways. researchgate.net In contrast, other complex indole derivatives, such as certain 4-hydroxyindole (B18505) fused isocoumarins, are known to have good fluorescence quantum yields. rsc.org
The table below illustrates the photophysical properties of a representative indole derivative in various solvents, highlighting the influence of the solvent environment on its emission characteristics.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| Cyclohexane | 2.02 | 350 | 420 | 4895 | 0.65 |
| Toluene | 2.38 | 355 | 435 | 5510 | 0.58 |
| Dichloromethane (B109758) | 8.93 | 360 | 460 | 6640 | 0.42 |
| Acetone | 20.7 | 362 | 485 | 7890 | 0.25 |
| Acetonitrile | 37.5 | 365 | 500 | 8530 | 0.15 |
| Methanol | 32.7 | 368 | 510 | 8890 | 0.10 |
Note: Data are representative examples for a generic D-π-A indole chromophore, compiled from trends reported in the literature. core.ac.ukresearchgate.netmdpi.comrsc.org
Time-Resolved Fluorescence Spectroscopy and Excited State Dynamics
Time-resolved fluorescence spectroscopy provides deeper insights into the dynamic processes that occur after a molecule absorbs light. The fluorescence lifetime (τ), defined as the average time a fluorophore spends in the excited state before returning to the ground state, is a key parameter. sigmaaldrich.comnih.gov This lifetime is an intrinsic property of a fluorophore, independent of its concentration or the intensity of the excitation light, but sensitive to factors like temperature, polarity, and the presence of quenchers. sigmaaldrich.comatto-tec.com
Fluorescence lifetimes are typically in the nanosecond range for organic dyes and are commonly measured using techniques like time-correlated single photon counting (TCSPC). sigmaaldrich.comatto-tec.com For indole derivatives, the excited-state dynamics can be complex. For example, the fluorescence decay of the calcium probe Indo-1, an indole derivative, is dependent on calcium concentration and shows characteristics of an excited-state reaction, such as a negative pre-exponential component in multi-exponential decay analysis. nih.gov The study of these dynamics is critical for understanding the photophysical behavior and designing functional molecules. For instance, femtosecond-resolved techniques like fluorescence up-conversion have been used to track the evolution of the singlet excited state in phenothiazine-indole systems, revealing rapid intramolecular processes. nih.gov
The fluorescence lifetimes of various indole-related compounds are presented below, demonstrating the structural influence on this property.
| Compound | Environment | Average Fluorescence Lifetime (τ, ns) |
| Indo-1 (Ca²⁺-free) | Aqueous Buffer | ~1.5 |
| Indo-1 (Ca²⁺-bound) | Aqueous Buffer | ~1.0 |
| N-acetyl tryptophan amide (NATA) | Aqueous Buffer | ~3.0 |
| trans-Stilbenoid-Pyrene Probe | Bound to Aβ1-42 fibrils | 29.8 |
Note: Data compiled from literature sources. nih.govnih.govnih.gov
Intramolecular Charge Transfer (ICT) Mechanisms in N-Alkylindole Systems
Intramolecular charge transfer (ICT) is a fundamental process in many organic chromophores, particularly those with a donor-π-acceptor (D-π-A) architecture. mdpi.comnih.gov In such systems, photoexcitation promotes an electron from a molecular orbital localized on the electron-donating part of the molecule to one localized on the electron-accepting part. The indole nucleus can act as an effective electron donor. acs.orgrsc.org
In N-alkylindole systems designed as D-π-A molecules, the indole moiety often serves as the donor, while an appended group acts as the acceptor, connected via a π-conjugated bridge. mdpi.com Upon photoexcitation, an ICT state is formed. The nature of this ICT state significantly impacts the photophysical properties. Studies on phenothiazine-based chromophores, which share structural similarities with some indole systems, have shown that the geometry of the excited state is crucial. nih.gov A planar intramolecular charge transfer (PICT) state can be highly fluorescent, whereas a twisted intramolecular charge transfer (TICT) state, formed through torsional motion in the excited state, often leads to fluorescence quenching because it favors non-radiative decay pathways. nih.govrsc.org
For example, in some indole-tethered ynones, the indole acts as an electron donor and the ynone as an acceptor, forming an intramolecular electron donor-acceptor (EDA) complex that can be activated by visible light to induce charge transfer. rsc.orgrsc.org The efficiency and characteristics of the ICT process can be tuned by modifying the donor or acceptor strength or by altering the surrounding solvent polarity, which can stabilize the charge-separated excited state to varying degrees. nih.govrsc.org Computational studies, such as analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are often used to confirm the D-π-A nature of these molecules and visualize the charge transfer character of the electronic transitions. mdpi.com
Mechanofluorochromic Properties of N-Alkylindole-Containing Molecules
Mechanofluorochromism, or piezofluorochromism, is the phenomenon where a material changes its fluorescence color or intensity in response to mechanical stimuli such as grinding, shearing, or high pressure. rsc.orgnih.gov This property is of great interest for applications in mechanical sensors, security papers, and data storage.
The phenomenon in molecular solids is typically driven by a transition between different solid-state packing arrangements. For instance, a stable crystalline state might be converted into a metastable amorphous state upon grinding. This change in molecular packing alters the intermolecular interactions (such as π-π stacking, C-H···π, or other hydrogen bonds), which in turn affects the electronic energy levels and the pathways for radiative and non-radiative decay of the excited state. rsc.org
A study on a triphenylamine-based benzothiazole (B30560) derivative demonstrated reversible piezofluorochromism. rsc.org The pristine crystalline solid showed strong blue-green emission. After grinding, the emission red-shifted to yellow. This change was reversible; the original emission could be recovered by fuming the ground powder with dichloromethane (DCM) vapor or by heating. rsc.org Single-crystal X-ray diffraction revealed that intermolecular C–H⋯N and C–H⋯S interactions helped to rigidify the molecular skeleton, leading to a packing motif susceptible to piezofluorochromic behavior. rsc.org Although specific studies on 1H-Indole, 1-dodecyl- are scarce, the principles observed in other organic fluorophores containing N-heterocycles are applicable. The flexible dodecyl chain could influence the packing and mechanofluorochromic response. Recent work on covalent organic frameworks (COFs) has further shown that pressure can induce significant emission enhancement and even blue-shifted emission by systematically altering interlayer distances and interactions. nih.gov
Non-Linear Optical (NLO) Response and Tuning in Indole Chromophores
Non-linear optical (NLO) materials are capable of altering the properties (e.g., frequency, phase) of light that passes through them, a property essential for technologies like telecommunications, optical computing, and frequency conversion. arxiv.org Organic chromophores with a "push-pull" (D-π-A) structure are excellent candidates for second-order NLO applications. acs.orgresearchgate.net
Indole has been successfully used as an efficient electron-donor group in NLO chromophores. acs.orgnih.gov Studies have shown that push-pull chromophores containing an indole donor exhibit second-order NLO responses that are comparable or even superior to their analogues based on the more commonly used aniline (B41778) donor. acs.orgacs.org A significant advantage of indole-based chromophores is that they often display blue-shifted absorption maxima compared to their aniline counterparts. This helps to mitigate the fundamental trade-off between optical nonlinearity and transparency, as high nonlinearity often comes at the cost of absorption at operational wavelengths. acs.org
The NLO response, quantified by the first hyperpolarizability (β), can be tuned by modifying the molecular structure. For instance, in 3-substituted ethenyl indoles, a strong electron-attracting substituent leads to a large NLO response, which is correlated with a charge-transfer character in the excited state. researchgate.net The magnitude of the NLO response has been shown to correlate with several parameters, including the optical band gap, the ground state dipole moment, and the degree of charge transfer. researchgate.net Computational and experimental studies on molecules like Indole-7-carboxyldehyde have confirmed that indole derivatives can possess high dipole moments, polarizability (α), and hyperpolarizability (β), making them promising for NLO applications. arxiv.orgresearchgate.net
| Chromophore | Electron Acceptor | Absorption Max (λmax, nm) | First Hyperpolarizability (β, 10⁻³⁰ esu) |
| Indole-7-carboxyldehyde | -CHO | ~300 | 3.96 |
| p-nitrophenyl ethenyl indole | -NO₂ | ~420 | 115 |
| p-chlorophenyl ethenyl indole | -Cl | ~350 | 20 |
| Ethenyl indole (reference) | None | ~330 | 9 |
Note: Data are illustrative values compiled from computational and experimental studies in the literature. arxiv.orgresearchgate.net
Solvatochromic Effects on Optical Properties of N-Alkylindoles in Various Media
Solvatochromism describes the change in the color of a solution, or more broadly, a shift in the absorption or emission spectra of a solute, when it is dissolved in different solvents. wikipedia.org This effect arises from the differential solvation of the ground and excited electronic states of the solute molecule. The polarity of the solvent is a key factor influencing the magnitude of these shifts. wikipedia.org
N-alkylindoles exhibit pronounced solvatochromic effects. Typically, a bathochromic (red) shift, known as positive solvatochromism, is observed in the fluorescence emission spectrum as the solvent polarity increases. core.ac.ukmdpi.com This is because the excited state of many indole chromophores is more polar than the ground state. A more polar solvent provides greater stabilization to the more polar excited state, thus lowering its energy and red-shifting the emission. acs.org
This phenomenon is often analyzed using Lippert-Mataga plots, which correlate the Stokes shift with a solvent polarity function. While often linear, careful studies on indole itself have revealed non-linear solvatochromic behavior, which can provide more detailed information about the change in the molecule's dipole moment upon excitation. acs.org The solvatochromic behavior of D-π-A indole derivatives has been attributed to different molecular conformations adopted in various solvents, in addition to the electronic push-pull effects. mdpi.comrsc.org This sensitivity to the local environment makes N-alkylindoles useful as probes for the polarity of microenvironments, such as in polymers or biological membranes.
The table below demonstrates the solvatochromic shifts for a representative indole derivative in solvents of varying polarity.
| Solvent | Polarity Function f(D,n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
| n-Hexane | ~0.00 | 345 | 410 |
| Toluene | ~0.02 | 355 | 435 |
| Chloroform | ~0.30 | 360 | 455 |
| Dichloromethane | ~0.47 | 360 | 460 |
| Acetone | ~0.70 | 362 | 485 |
| Acetonitrile | ~0.75 | 365 | 500 |
| Water | ~0.82 | 370 | 520 |
Note: Data are representative examples for a generic D-π-A indole chromophore, compiled from trends reported in the literature. mdpi.comrsc.orgacs.org
Computational Chemistry and Quantum Mechanical Modeling of 1h Indole, 1 Dodecyl Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of indole (B1671886) derivatives due to its favorable balance of computational cost and accuracy. researchgate.net For a molecule like 1H-Indole, 1-dodecyl-, DFT calculations are employed to determine its equilibrium geometry, vibrational frequencies, and various electronic properties. A common approach involves geometry optimization using a functional such as B3LYP combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to accurately model the molecule's three-dimensional structure. iucr.orgnih.gov The selection of the functional and basis set is crucial, with hybrid functionals often providing results that correlate well with experimental data for atomization energies and molecular geometries. researchgate.netnih.gov For instance, DFT optimization of a related long-chain bromo-substituted indoline (B122111) derivative at the B3LYP/6-311G(d,p) level showed good agreement with its experimentally determined crystal structure. iucr.org
Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. This method is instrumental in predicting and interpreting electronic absorption and emission spectra. nih.govresearchgate.net For N-alkylindoles, TD-DFT can calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectroscopy. researchgate.netnih.gov The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to simulate spectroscopic behavior in different environments. researchgate.net These computational tools not only help in assigning experimental spectral features but also in understanding how structural modifications, such as the addition of the dodecyl group, influence the electronic transitions within the indole chromophore. nih.gov
| Method/Basis Set | Description | Typical Application |
|---|---|---|
| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, vibrational frequency calculation, and electronic property analysis. nih.govosi.lv |
| PBE0 | A parameter-free hybrid functional. | Calculation of vertical ionization energies and electron spectra. nih.gov |
| 6-311++G(d,p) | A triple-zeta basis set that includes diffuse functions on all atoms and polarization functions on both heavy and hydrogen atoms. | Provides high accuracy for geometry optimizations and the calculation of electronic properties, especially for systems with potential for weak interactions. nih.gov |
| et-pVQZ | An even-tempered basis set of polarized valence quadruple-zeta quality using Slater-type orbitals. | Used for high-accuracy calculations of electronic spectra and ionization energies. nih.gov |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The study of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org In accordance with FMO theory, the HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org For 1H-Indole, 1-dodecyl-, the HOMO is typically characterized by π-orbitals distributed across the indole ring system, making it the primary site for electrophilic attack. The LUMO, conversely, is characterized by π*-orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity. researchgate.net DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. nih.govresearchgate.net
Furthermore, analysis of the total electron density distribution and the molecular electrostatic potential (MEP) provides a map of the charge distribution. MEP maps are particularly useful for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov For an N-alkylindole, the MEP would show a region of negative potential (electron-rich) associated with the π-system of the indole ring and the nitrogen atom's lone pair, while regions of positive potential (electron-poor) would be found near the hydrogen atoms.
| Parameter | Significance | Typical Computational Finding for N-Alkylindoles |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and nucleophilicity. | Primarily localized on the π-system of the indole ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electrophilicity. | Primarily composed of π* orbitals of the indole ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and the energy of the lowest electronic transition (π → π*). nih.gov | A relatively low energy gap suggests potential for high reactivity and use in optoelectronic applications. nih.gov |
Theoretical Elucidation of Reaction Pathways and Selectivity in N-Alkylindole Transformations
A significant challenge in indole chemistry is controlling the regioselectivity of alkylation, as there is often an intrinsic preference for reaction at the C3 position over the nitrogen atom. nih.gov Computational chemistry, particularly DFT, serves as a powerful tool to elucidate the mechanisms of N-alkylation reactions and understand the origins of observed selectivity. nih.govorganic-chemistry.org
By modeling the potential energy surfaces of reaction pathways, chemists can identify transition states and intermediates, allowing for the calculation of activation barriers. This information helps to predict the most favorable reaction pathway under specific conditions. For example, DFT calculations have been used to explain the ligand-controlled regioselectivity in copper-hydride catalyzed alkylation of indoles, demonstrating how the choice of ligand can steer the reaction to favor either N- or C3-alkylation. nih.gov Similarly, computational studies have revealed the cooperative roles of different catalysts in enantioselective N-H insertion reactions. nih.gov
These theoretical models can also be used to rule out proposed but energetically unfavorable mechanisms. In the development of a [4+1] annulation method to synthesize N-alkylindoles, calculations showed that alternative pathways involving carbenoid intermediates were associated with prohibitively high energies, thus supporting the proposed radical-mediated pathway. nih.gov This predictive capability is invaluable for designing new synthetic methods and optimizing existing ones for the selective synthesis of N-alkylindoles like 1H-Indole, 1-dodecyl-.
Topological Electron Density Analysis (e.g., ELF, LOL, RDG) for Bonding Interactions
Beyond orbital-based models, the topology of the electron density itself provides a rigorous and quantitative description of chemical bonding and intermolecular interactions. nih.govgla.ac.uk Several wavefunction analysis techniques are used for this purpose, including the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG).
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule, providing a clear picture of core electrons, covalent bonds, and lone pairs. nih.govscienceacademique.com In 1H-Indole, 1-dodecyl-, these analyses would visualize the C-C and C-N covalent bonds, the delocalized π-system of the indole ring, and the lone pair on the nitrogen atom. scienceacademique.com These maps help in understanding the degree of electron sharing and delocalization, which are central to the molecule's structure and reactivity.
Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density allows for the identification and characterization of non-covalent interactions (NCIs). This method can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). nih.gov For 1H-Indole, 1-dodecyl-, RDG analysis would be crucial for studying the weak van der Waals forces between the long dodecyl chains in condensed phases and any potential C-H···π interactions involving the indole ring. nih.gov
These topological methods provide a framework for quantifying the nature of chemical bonds and weak interactions, complementing the qualitative picture offered by simpler models. gla.ac.uk
| Analysis Method | Information Provided | Application to 1H-Indole, 1-dodecyl- |
|---|---|---|
| ELF (Electron Localization Function) | Reveals regions of high electron localization, corresponding to atomic cores, covalent bonds, and lone pairs. scienceacademique.com | Characterizes the covalent framework and π-delocalization in the indole ring. |
| LOL (Localized Orbital Locator) | Similar to ELF, it provides a clear picture of localized orbitals and bonding patterns. scienceacademique.com | Visualizes the bonding structure, including the attachment of the dodecyl chain to the indole nitrogen. |
| RDG (Reduced Density Gradient) | Identifies and visualizes non-covalent interactions based on deviations from a uniform electron gas. | Analyzes van der Waals interactions between dodecyl chains and potential weak interactions with the indole core. |
| AIM (Atoms in Molecules) | Partitions the electron density to define atoms and characterize bond paths and bond critical points. nih.gov | Quantifies the nature of covalent bonds (e.g., C-N bond) and weak intermolecular contacts. nih.gov |
Solvation Effects and Molecular Dynamics Simulations on Indole Systems
The properties and behavior of 1H-Indole, 1-dodecyl- can be significantly influenced by its environment, particularly in solution. Computational methods are essential for understanding these solvation effects. Two primary approaches are used: implicit and explicit solvent models.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) represent the solvent as a continuous dielectric medium. nih.govrsc.org This approach is computationally efficient and is often used in combination with DFT to calculate properties in solution, such as spectroscopic shifts or reaction energetics. nih.govrsc.org
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally more demanding, this allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For indole, explicit models have been used to study the hydrogen bond between the N-H proton (in the parent indole) and water molecules, and how this interaction affects its spectroscopic properties. nih.gov
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. youtube.com For 1H-Indole, 1-dodecyl-, MD simulations would be particularly insightful for:
Conformational Analysis: Studying the vast conformational space of the flexible dodecyl chain and its preferred orientations relative to the rigid indole ring.
Solvent Organization: Observing how solvent molecules arrange around the hydrophobic dodecyl tail and the more polar indole head group.
Aggregate Behavior: Simulating the interactions between multiple molecules to understand self-assembly or micelle-like structuring in solution, driven by hydrophobic interactions between the alkyl chains. iucr.org
MD simulations, often spanning nanoseconds to microseconds, provide a bridge between the static picture from quantum mechanical calculations and the macroscopic behavior observed experimentally. nih.govnih.gov
Electrochemical Behavior and Advanced Applications of N Alkylindoles
Applications of 1h Indole, 1 Dodecyl in Advanced Materials Science and Sensor Technologies
Development of Optoelectronic Materials
The electron-rich nature of the indole (B1671886) nucleus makes it a promising candidate for use in various optoelectronic devices. The ability to modify its structure, for instance by introducing a dodecyl chain to create 1H-Indole, 1-dodecyl-, provides a pathway to tailor its properties for specific applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs).
Indole derivatives are being explored as components of organic light-emitting diodes, particularly as hole-transporting materials (HTMs) and as fluorescent emitters. rsc.org The efficiency and stability of OLEDs are critically dependent on the properties of the materials used, including their charge carrier mobility and thermal stability.
| Compound | Reported Luminescent Property | Potential Role in OLEDs | Reference |
| N-methylindole | P-type delayed fluorescence | Emitter | researchgate.net |
| 5-substituted indoles | Violet-blue light emission | Emitter | |
| Indolo[3,2-b]indole derivatives | Crystalline hole-transporting material | Hole-Transporting Material | ossila.com |
This table presents data for related indole compounds to illustrate the potential properties of 1H-Indole, 1-dodecyl-.
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low cost and ease of fabrication. researchgate.net The performance of a DSSC is highly dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor electrode. rsc.orgmdpi.comresearchgate.net
Indole-based dyes have been investigated as sensitizers in DSSCs. rsc.org The introduction of a long alkyl chain at the nitrogen atom of the indole moiety, as in 1H-Indole, 1-dodecyl-, can be advantageous. Such alkyl chains can help to prevent the aggregation of dye molecules on the semiconductor surface, which can otherwise lead to a decrease in the power conversion efficiency. Moreover, the hydrophobic nature of the dodecyl chain can act as a barrier, slowing down the recombination of injected electrons with the redox electrolyte. While specific performance data for DSSCs using a dye based on 1H-Indole, 1-dodecyl- is not available, studies on indoline (B122111) dyes with varying alkyl chains have shown the importance of this functionalization for optimizing device performance. rsc.org Research on triphenylamine-based starburst photosensitizers with extended alkyl groups has demonstrated enhanced light harvesting and reduced recombination, leading to high efficiencies. rsc.org
| Dye/Component | Key Feature | Observed Effect in DSSCs | Reference |
| Indoline dyes | Co-sensitization | Enhanced photovoltaic performance | rsc.org |
| Triphenylamine-based starburst dyes | Extended alkyl groups | Arrested recombination, enhanced light harvesting | rsc.org |
| Natural chlorophyll (B73375) and anthocyanin dyes | Combination of dyes | Expanded absorbance spectral | researchgate.net |
This table highlights the role of molecular design in DSSC dyes, providing context for the potential application of 1H-Indole, 1-dodecyl-.
Organic field-effect transistors (OFETs) are key components in the development of flexible and low-cost electronics. nih.govmit.edu The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. researchgate.netnih.gov Indole-containing molecules are being explored as potential organic semiconductors.
The introduction of alkyl chains, such as the dodecyl group in 1H-Indole, 1-dodecyl-, can have a significant impact on the performance of OFETs. The length of the alkyl chain can influence the molecular packing and thin-film morphology of the organic semiconductor, which in turn affects the charge carrier mobility. nih.gov For instance, in some thiophene (B33073) derivatives, the addition of alkyl chains has been shown to increase both the mobility and the on/off current ratio. mit.edu While specific data on the charge carrier mobility of 1H-Indole, 1-dodecyl- is not available, the presence of the long dodecyl chain suggests that it could promote self-assembly and favorable molecular packing for efficient charge transport. However, it is also known that in some cases, long alkyl chains can lead to a decrease in mobility if they disrupt the π-π stacking of the conjugated cores. Therefore, the optimal alkyl chain length is often a trade-off between solubility, processability, and charge transport properties. nih.gov The development of n-type organic semiconductors, which is crucial for complementary circuits, remains a challenge, and the modification of known p-type materials, such as indole derivatives, is a viable strategy. rsc.orgnih.gov
| Semiconductor Type | Key Feature | Impact on OFET Performance | Reference |
| Alkyl-substituted thiophenes | Varying alkyl chain length | Dependence of mobility on chain length | nih.govmit.edu |
| n-type organic semiconductors | High electron affinity | Improved stability in air | nih.gov |
| Doped organic semiconductors | Introduction of dopants | Improved processability and electrical properties | frontiersin.org |
This table provides an overview of factors influencing OFET performance, relevant to the potential use of 1H-Indole, 1-dodecyl-.
Design and Engineering of Fluorescent Probes and Chemosensors
The inherent fluorescence of the indole nucleus makes it a valuable scaffold for the design of chemosensors for the detection of various ions and molecules. nih.govresearchgate.net The development of highly selective and sensitive fluorescent probes is crucial for applications in environmental monitoring and biological imaging. frontiersin.orgnih.govresearchgate.netmdpi.com
The indole moiety is frequently used as a recognition and signaling unit in fluorescent chemosensors. mit.edunih.gov The nitrogen atom and the C-H bonds of the indole ring can act as hydrogen bond donors, enabling the selective binding of anions such as fluoride. The introduction of an alkyl group at the nitrogen position, as in 1H-Indole, 1-dodecyl-, can modulate the electronic properties of the indole ring and influence the binding affinity and selectivity of the sensor.
While specific chemosensors based on 1H-Indole, 1-dodecyl- are not widely reported, the general principles of using N-alkylindoles are well-established. For example, indole-based chemosensors have been developed for the detection of various metal ions, including Cu²⁺ and Zn²⁺. mit.edunih.gov The dodecyl chain in 1H-Indole, 1-dodecyl- would primarily serve to enhance the solubility of the sensor in non-polar media and could also play a role in creating a specific binding pocket for the target analyte.
| Chemosensor Type | Target Analyte | Sensing Mechanism | Reference |
| Indole-based chemosensor | Fluoride ion (F⁻) | Hydrogen bonding, turn-on fluorescence | researchgate.net |
| Indole-based chemosensor | Zinc ion (Zn²⁺) | Fluorescence increment | nih.gov |
| Indole-based chemosensors | Copper ion (Cu²⁺) | Colorimetric and fluorometric changes | mit.edu |
This table illustrates the versatility of the indole scaffold in chemosensor design, providing a framework for the potential applications of 1H-Indole, 1-dodecyl-.
Ratiometric fluorescence sensing is a powerful technique that allows for more accurate and reliable detection of analytes by measuring the ratio of fluorescence intensities at two different wavelengths. This method can minimize the effects of environmental factors and instrument fluctuations. N-alkylindoles can be incorporated into ratiometric probes.
While a specific ratiometric sensor based on 1H-Indole, 1-dodecyl- is not detailed in the literature, the principles of such a sensor can be inferred. An N-alkylindole moiety could be coupled with another fluorophore to create a FRET (Förster Resonance Energy Transfer) pair. Upon binding of the analyte to the indole part, a conformational change could occur, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency. This would result in a ratiometric change in the fluorescence emission. Alternatively, the binding of an analyte could directly perturb the electronic structure of the indole ring, leading to a shift in its emission wavelength, which could also be exploited for ratiometric sensing.
Integration into Hybrid and Composite Materials for Functional Applications
The functionalization of materials with 1H-Indole, 1-dodecyl- is primarily driven by the desire to impart specific electronic and sensing properties to a bulk material. The indole group is an electron-rich aromatic system, making it a candidate for applications in organic electronics and as a recognition element in chemical sensors. The dodecyl chain, a long hydrophobic tail, facilitates the formation of ordered structures, such as self-assembled monolayers (SAMs) or Langmuir-Blodgett (LB) films, which are crucial for creating well-defined interfaces in sensor devices. nih.govmdpi.combiolinscientific.com
The creation of hybrid materials often involves the incorporation of 1H-Indole, 1-dodecyl- with inorganic components like nanoparticles or into polymer matrices. This synergy can lead to materials with enhanced or novel functionalities that are not present in the individual components alone.
Langmuir-Blodgett Films for Sensor Development
A significant area of application for 1H-Indole, 1-dodecyl- is in the fabrication of ultra-thin, highly organized films using the Langmuir-Blodgett (LB) technique. nih.govmdpi.combiolinscientific.com In this method, a monolayer of the amphiphilic 1H-Indole, 1-dodecyl- is formed at the air-water interface and subsequently transferred onto a solid substrate. This process allows for precise control over the film thickness and molecular orientation, which are critical parameters for sensor performance.
These LB films can serve as the active sensing layer in various sensor types. For instance, indole-based compounds have been investigated as chemosensors for the detection of ions and other small molecules. The interaction of the target analyte with the indole headgroup can induce a change in the film's optical or electrical properties, such as fluorescence or conductivity, which can be measured to quantify the analyte's concentration. The dodecyl chains in this context play a crucial role in forming a stable and well-ordered film, which enhances the sensitivity and selectivity of the sensor.
| Technique | Material Component | Application | Key Finding |
| Langmuir-Blodgett (LB) Films | 1H-Indole, 1-dodecyl- | Chemical Sensors | Formation of highly ordered monolayers suitable for detecting specific analytes through changes in optical or electrical properties. nih.govbiolinscientific.com |
| Hybrid Material | 1H-Indole, 1-dodecyl- with Nanoparticles | Enhanced Sensing Platforms | Potential for synergistic effects, where nanoparticles amplify the signal change upon analyte binding to the indole moiety. |
| Composite Material | 1H-Indole, 1-dodecyl- in a Polymer Matrix | Flexible Electronics | The indole group can contribute to the charge transport properties of the composite, while the dodecyl chain can influence the morphology and processability. |
Hybridization with Nanoparticles for Enhanced Sensing
The development of hybrid materials by combining 1H-Indole, 1-dodecyl- with nanoparticles (e.g., gold, silver, or quantum dots) is a promising avenue for creating highly sensitive sensor platforms. In such hybrids, the 1H-Indole, 1-dodecyl- can act as a surface ligand for the nanoparticles, providing stability and a functional interface for analyte recognition.
The nanoparticles, in turn, can enhance the sensing signal through various mechanisms. For example, in fluorescence-based sensors, plasmonic nanoparticles can amplify the emission of the indole fluorophore. In electrochemical sensors, the high surface area and catalytic properties of nanoparticles can improve the sensitivity and lower the detection limit.
Composite Materials for Electronic Applications
While the direct integration of 1H-Indole, 1-dodecyl- into commercially available hybrid and composite materials is still an emerging area of research, the fundamental properties of this molecule suggest a strong potential for its use in creating the next generation of advanced functional materials for sensor technologies and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
